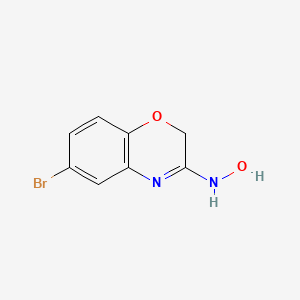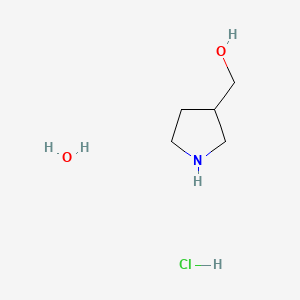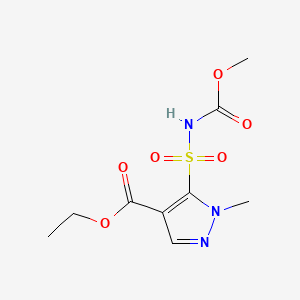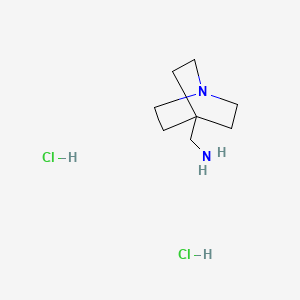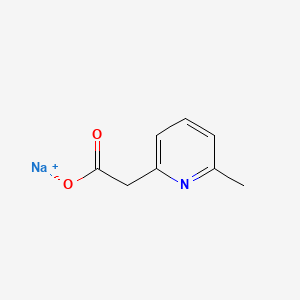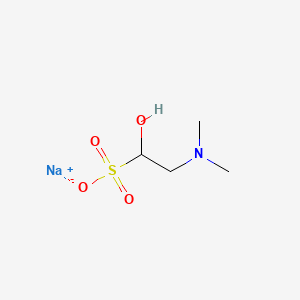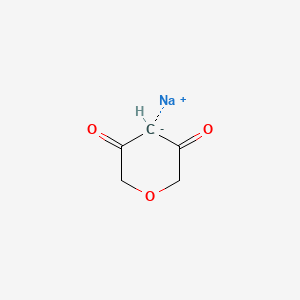
tert-Butyl (4-chloro-2-fluorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl (4-chloro-2-fluorophenyl)carbamate” is a chemical compound with the CAS Number: 956828-47-0 . It has a molecular weight of 245.68 . The IUPAC name for this compound is tert-butyl 4-chloro-2-fluorophenylcarbamate . It is a light-red to brown solid at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a ketoreductase-assisted synthesis of a chiral selective tert-butyl carbamate derivative was described . The process involved the use of dimethylsulfoxide (10% V/V) as the best co-solvent, and the optimum parameters were 40 °C, pH 7.0, 10% enzyme loading, and 100 g/L substrate loading for maximum conversion and >99% chiral selectivity .Molecular Structure Analysis
The InChI code for “tert-Butyl (4-chloro-2-fluorophenyl)carbamate” is 1S/C11H13ClFNO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“tert-Butyl (4-chloro-2-fluorophenyl)carbamate” is a light-red to brown solid at room temperature . It has a molecular weight of 245.68 .Wissenschaftliche Forschungsanwendungen
Application in Pharmaceutical Synthesis
Specific Scientific Field
Summary of the Application
Tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate, a derivative of tert-butyl (4-chloro-2-fluorophenyl)carbamate, is an important pharmaceutical entity. It acts as a preliminary ingredient in the synthesis of drugs such as Citalopram and Escitalopram oxalate, which are antidepressants .
Methods of Application or Experimental Procedures
The synthesis involves a ketoreductase-assisted process. Ketoreductases capable of performing chiral selective reduction in tert-butyl[5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate to tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate were screened, and ES-KRED-213 and KRED-P1-H01 were found to be the best ones for targeted biotransformation .
Results or Outcomes
ES-KRED-213 showed 99.4% conversion, 4.9 g/50 mL product formation, with an actual product recovery of 4.2 g corresponding to a product yield 85% with respect to the product formed after reaction.
Application in Antimicrobial Activity
Specific Scientific Field
Summary of the Application
Tert-butyl (4-chloro-2-fluorophenyl)carbamate derivatives have shown antimicrobial activity against several bacterial strains .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
Compound 4d showed moderate activity with MIC 50 µg/ml against four strains viz. S. aureus, E. faecalis, E. coli, and K. pneumoniae and weak activity against P. aeruginosa .
Application in Synthesis of Benzohydrols
Specific Scientific Field
Summary of the Application
Tert-butyl (4-chloro-2-fluorophenyl)carbamate is used in the synthesis of different benzohydrols (specifically chlorobenzohydrols), which are intermediates in preparations of nefopam . Nefopam is a non-opioid analgesic drug that is primarily used to treat moderate levels of pain .
Methods of Application or Experimental Procedures
These intermediates with –OH groups are generally synthesized by reduction in benzophenones families using oxo-tethered ruthenium catalysts for asymmetric transfer hydrogenation .
Results or Outcomes
The specific results or outcomes were not detailed in the source .
Application in Biocatalysis
Specific Scientific Field
Summary of the Application
Biocatalysis is a sub-discipline of enzymology that uses natural catalysts, such as protein enzymes or whole cells, to conduct chemical reactions. Tert-butyl (4-chloro-2-fluorophenyl)carbamate can be used as a substrate in biocatalytic reactions .
Methods of Application or Experimental Procedures
Biocatalysis systems (both whole-cell and isolated enzyme systems) are increasingly used as a synthetic route to produce complex molecules in industrial fields, such as synthesis of high value-added chemicals and drug intermediates .
Results or Outcomes
Application in Synthesis of Pyrrolopyrimidines
Specific Scientific Field
Summary of the Application
Tert-butyl (4-chloro-2-fluorophenyl)carbamate derivatives, specifically tert-butyl (4-(4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-fluorophenyl)carbamate, are used in the synthesis of pyrrolopyrimidines . Pyrrolopyrimidines are a class of compounds that have shown potential in various therapeutic applications, including as kinase inhibitors .
Results or Outcomes
Application in Green Chemistry
Specific Scientific Field
Summary of the Application
Tert-butyl (4-chloro-2-fluorophenyl)carbamate can be used in green chemistry applications, specifically in the synthesis of chiral drug intermediates via biocatalysis . Biocatalysis is a sub-discipline of enzymology that uses natural catalysts, such as protein enzymes or whole cells, to conduct chemical reactions .
Safety And Hazards
The safety information for “tert-Butyl (4-chloro-2-fluorophenyl)carbamate” includes several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P338, P351 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes: rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-(4-chloro-2-fluorophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOFUPMHMIGQMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-chloro-2-fluorophenyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

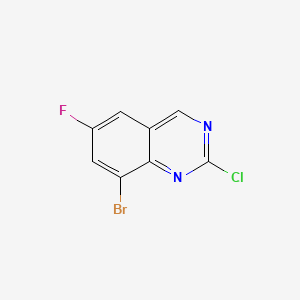
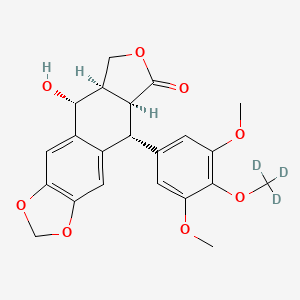
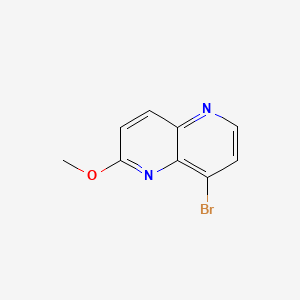
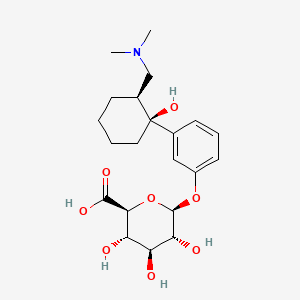
![potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B592070.png)
![[4-(Hydroxymethyl)pyridin-3-yl]methanol](/img/structure/B592073.png)
